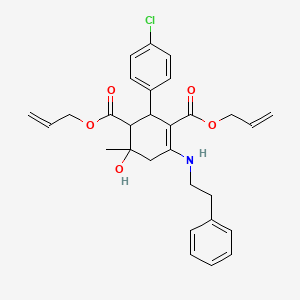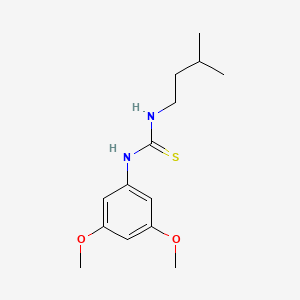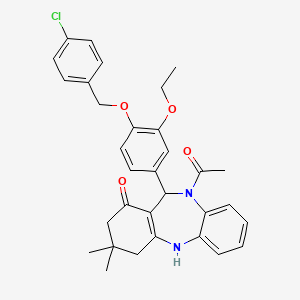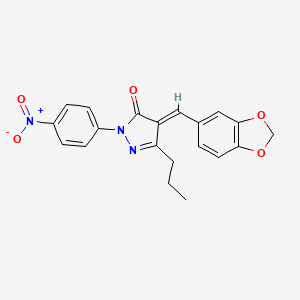![molecular formula C22H33N3O B10864918 2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10864918.png)
2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tricyclic structure, which includes a diazatricyclo decane core, and the presence of dimethylamino and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazatricyclo Decane Core: This can be achieved through a series of cyclization reactions involving appropriate amine and ketone precursors.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Addition of Isopropyl Groups: Isopropyl groups can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazatricyclo decane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Dimethylamino)phenyl]-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one
- 4-(Dimethylamino)phenyldiphenylphosphine
- 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
Uniqueness
2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one stands out due to its unique tricyclic structure and the presence of both dimethylamino and isopropyl groups
Properties
Molecular Formula |
C22H33N3O |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C22H33N3O/c1-15(2)21-11-24-13-22(16(3)4,20(21)26)14-25(12-21)19(24)17-7-9-18(10-8-17)23(5)6/h7-10,15-16,19H,11-14H2,1-6H3 |
InChI Key |
PBGXKHIRCBWTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10864841.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10864845.png)
![N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)](/img/structure/B10864854.png)
![ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate](/img/structure/B10864858.png)
![N-{(5Z)-5-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzamide](/img/structure/B10864863.png)

![2-cycloheptyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10864871.png)
![10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864874.png)


![2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one](/img/structure/B10864891.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea](/img/structure/B10864892.png)
![1-(4-Butylphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864899.png)
